N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a pyridazine ring, and a methylthio phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridazine ring. One common method involves the reaction of 2-chloropyridazine with morpholine under reflux conditions to form 6-morpholinopyridazine. This intermediate is then reacted with 2-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-(methylthio)phenyl)benzamide: Similar structure but lacks the morpholine and pyridazine rings, resulting in different chemical properties and applications.
6-morpholinopyridazine-3-carboxamide:
N-(2-(methylthio)phenyl)-pyridazine-3-carboxamide: Similar structure but lacks the morpholine ring, leading to different biological activities and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Biological Activity
N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing on diverse research findings.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of 6-morpholinopyridazine-3-carboxylic acid with 2-(methylthio)aniline. The structure was confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which provided insights into the molecular framework and purity of the synthesized compound .
Antiproliferative Activity
The biological activity of this compound was primarily evaluated for its antiproliferative effects against various cancer cell lines. The compound demonstrated significant inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines.
Cell Line | IC50 (µM) |
---|---|
Caco-2 | 18.9 |
HCT-116 | 4.9 |
These results indicate that the compound exhibits a stronger effect against HCT-116 cells compared to Caco-2 cells, suggesting a selective mechanism of action that may involve the inhibition of specific signaling pathways .
The mechanism underlying the antiproliferative effects involves modulation of the PI3K/AKT signaling pathway. Treatment with this compound resulted in:
- Decreased expression of PI3K and AKT genes.
- Increased expression of BAD, a pro-apoptotic gene.
These changes were consistent with the effects observed using established PI3K inhibitors, indicating that this compound may function as a novel inhibitor within this pathway .
Case Studies
- In Vivo Efficacy : In studies involving tumor-bearing mice, administration of this compound led to a significant reduction in tumor size compared to control groups. The optimal dosing schedule was identified as twice daily for six consecutive days, which maximized therapeutic outcomes while minimizing toxicity .
- Comparative Analysis : When compared to other compounds in its class, such as LY294002 (a known PI3K inhibitor), this compound showed comparable or superior efficacy in reducing tumor proliferation rates, highlighting its potential as a competitive therapeutic agent .
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)17-16(21)13-6-7-15(19-18-13)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGZSPGVMVJFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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